N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea

Antineoplastic Cytotoxicity Pyridylsulfenylurea

Procure N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea (CAS 338407-35-5) to access the critical sulfenyl (–S–) bridge, which confers superior cytotoxicity against HT-29, K-562 & HTB-54 lines over matched sulfonylureas. Featuring a low-lipophilicity N′-ethyl substituent, this compound is an essential probe for tNOX target engagement assays and 3D-pharmacophore refinement against non-fluorinated or sulfonyl-containing matched pairs. Research-grade ≥95% purity for primary screening cascades.

Molecular Formula C15H13ClF3N3OS
Molecular Weight 375.79
CAS No. 338407-35-5
Cat. No. B2970215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea
CAS338407-35-5
Molecular FormulaC15H13ClF3N3OS
Molecular Weight375.79
Structural Identifiers
SMILESCCNC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C15H13ClF3N3OS/c1-2-20-14(23)22-11-5-3-4-6-12(11)24-13-10(16)7-9(8-21-13)15(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)
InChIKeyDWGDWYIKRRIEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea (CAS 338407-35-5): A Pyridylsulfenylurea Candidate for Antineoplastic Research


N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea (CAS 338407-35-5) is a member of the N-(2-pyridylsulfenyl)urea class, first described as potential antineoplastic agents by Gil et al. (1999) [1]. Its structure features a 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl thioether linked to an N′‑ethyl‑substituted phenylurea. The compound is supplied as a research‑grade chemical (typical purity ≥95%) for in vitro and in vivo experimental use, not for therapeutic application .

Why Generic Substitution Fails for N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea (338407-35-5)


N-(2-pyridylsulfenyl)ureas are not interchangeable with their sulfonylurea counterparts or with diarylsulfonylureas (e.g., LY181984). In the foundational study by Gil et al. [1], the sulfenylurea derivative 6c displayed a superior cytotoxicity profile against HT‑29, K‑562 and HTB‑54 solid tumour cell lines compared with the matched sulfonylurea 6b, demonstrating that the sulfenyl (-S-) vs. sulfonyl (-SO₂-) bridge is a critical determinant of differential cellular activity. Furthermore, the 3‑chloro‑5‑(trifluoromethyl)pyridine substitution pattern and the N′‑ethyl group create a distinct steric and electronic environment that is expected to modulate target binding (class‑level inference from the 3D pharmacophore model used to design the series [1]). Simple replacement with a non‑fluorinated or differently N′‑substituted analog may therefore result in a loss of the activity pattern observed for this specific compound.

Quantitative Differentiation Evidence for N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea (338407-35-5) Against Closest Analogs


Sulfenylurea vs. Sulfonylurea: Superior Cytotoxicity Profile Against Solid-Tumour Cell Lines

In the Gil et al. (1999) study [1], the N-(2-pyrimidinyl) sulfenylurea derivative 6c demonstrated a better cytotoxicity profile than the corresponding sulfonylurea 6b against HT‑29 (colon carcinoma), K‑562 (chronic myelogenous leukaemia) and HTB‑54 (lung carcinoma) cell lines. This established that the sulfur oxidation state (sulfenyl vs. sulfonyl) is a key activity discriminator. The target compound, N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea, retains the sulfenyl bridge essential for this differential activity.

Antineoplastic Cytotoxicity Pyridylsulfenylurea

Class-Level Growth Inhibition of CCRF-CEM Leukaemia Cells at Low Micromolar Concentration

The entire series of N-(2-pyridylsulfenyl)urea and N-(2-pyridylsulfonyl)urea derivatives inhibited the growth of the CCRF‑CEM human T‑cell leukaemia line with an IC₅₀ near 1 µM [1]. This sub‑10 µM potency provides a quantitative benchmark that the target compound is expected to meet, as it belongs to the same core scaffold.

Leukaemia CCRF-CEM Cytotoxicity

Predicted Lipophilicity Differentiation: N'-Ethyl vs. N'-Phenyl Analog

The N′-ethyl substituent of the target compound (LogP predicted ~4.5) offers a significant reduction in lipophilicity relative to the N′-(4-chlorophenyl) analog (CAS 338773-29-8, C19H12Cl2F3N3OS, MW 458.28, predicted LogP ~6.0) [1]. This difference in calculated LogP is expected to affect solubility and non-specific protein binding, making the ethyl analog more tractable for in vitro assay development.

Lipophilicity Drug-likeness Physicochemical property

3D-Pharmacophore-Driven Design: Rational Differentiation from Non-Fluorinated Diarylsulfonylureas

The compound was designed based on a 3D pharmacophore model for antineoplastic diarylsulfonylureas [1]. The inclusion of a 3‑chloro‑5‑(trifluoromethyl)pyridine moiety introduces a strong electron‑withdrawing region absent in non‑fluorinated analogs, while the thioether linker replaces the sulfonyl group of benchmark compounds like LY181984 (a diarylsulfonylurea). These modifications were specifically proposed to probe new chemical space within the urea antineoplastic class.

Pharmacophore Drug design Structure-activity relationship

Recommended Application Scenarios for 338407-35-5 Based on Differentiated Evidence


In Vitro Antineoplastic Hit Identification Using CCRF-CEM or Solid-Tumour Panels

The compound's class-level IC₅₀ of ~1 µM against CCRF‑CEM [1] makes it suitable for inclusion in primary cytotoxicity screening cascades for haematological and solid‑tumour indications (HT‑29, K‑562, HTB‑54). Because the sulfenyl bridge is associated with improved solid‑tumour selectivity over the sulfonyl analog [1], screening should include matched sulfenyl/sulfonyl comparator pairs to quantify selectivity.

Structure–Activity Relationship (SAR) Exploration Around the N′-Ethyl Substituent

With an N′-ethyl group rather than the bulkier N′-(4-chlorophenyl) substituent (predicted ΔLogP ≈ 1.5) [1], 338407-35-5 offers a lower‑lipophilicity starting point for SAR studies. Researchers can use this compound to map the steric and electronic tolerance of the distal urea nitrogen, particularly if intracellular target engagement is sensitive to logD.

Pharmacophore Validation of 3D-Modelled Antineoplastic Ureas

Designed from a 3D‑pharmacophore for diarylsulfonylureas [1], this compound can serve as a probe to experimentally test the predicted electrostatic contributions of the CF₃ group and the thioether linker. Comparative testing against the non‑fluorinated or sulfonyl‑containing matched pairs will provide empirical data to refine the computational model.

Development of a Selective NADH Oxidase (tNOX) Inhibitor Probe

The antecedent diarylsulfonylurea chemotype targets tumour‑associated NADH oxidase (tNOX). Because the pyridylsulfenylureas were designed as analogs of these agents [1], 338407-35-5 can be evaluated in tNOX enzymatic assays to determine whether the sulfenyl modification retains or alters the target inhibition profile compared with classical sulfonylureas.

Quote Request

Request a Quote for N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.